

# How to prepare GB1107 stock solution for laboratory use.

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| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GB1107  |           |
| Cat. No.:            | B607606 | Get Quote |

## **Application Notes: GB1107**

Introduction

**GB1107** is a potent, selective, and orally active small-molecule inhibitor of Galectin-3 (Gal-3). [1][2] With a binding affinity (Kd) of 37 nM for human Galectin-3, it demonstrates high selectivity over other human galectins.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation.[3] [4] Consequently, **GB1107** is a valuable tool for researchers in oncology, immunology, and drug development to investigate the roles of Galectin-3. In laboratory settings, **GB1107** has been utilized to inhibit lung adenocarcinoma growth, reduce metastasis, and enhance immune responses, particularly in combination with checkpoint inhibitors like anti-PD-L1 antibodies.[5]

#### Mechanism of Action

**GB1107** exerts its biological effects by directly binding to Galectin-3, thereby inhibiting its function. This inhibition can disrupt several downstream signaling pathways. For instance, in the context of cancer, **GB1107** treatment has been shown to increase the polarization of M1 macrophages and the infiltration of CD8+ T cells into tumors.[2][7] It also potentiates the activity of immune checkpoint inhibitors by increasing the expression of cytotoxic and apoptotic effector molecules.[1][2] In fibrosis, Galectin-3 is known to promote the activation of transforming growth factor-β1 (TGF-β1), a key fibrotic mediator; **GB1107** can attenuate this process.[3][8] In



some cancer cell lines, its pathway has been linked to the attenuation of AKT phosphorylation. [9]

## **Data Presentation**

A summary of the key quantitative data for **GB1107** is provided below.

| Property              | Value   | Citations   |
|-----------------------|---|-------------|
| Molecular Formula     | C20H16Cl2F3N3O4S  | [1]         |
| Molecular Weight      | 522.32 g/mol  | [1]         |
| CAS Number            | 1978336-61-6  | [1]         |
| Appearance            | White to off-white solid  | [10]        |
| Solubility (In Vitro) | DMSO: 45-100 mg/mL (86.15-191.45 mM). Note: Sonication may be required. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.  | [7][10][11] |
| Solubility (In Vivo)  | ≥ 2.5 mg/mL (4.79 mM) in solvent systems such as: • 10% DMSO + 90% Corn Oil • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline • 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline (may require sonication) | [1][10]     |
| Storage (Powder)      | Store at -20°C under nitrogen for up to 3 years.  | [1][7]      |
| Storage (In Solvent)  | Store in aliquots at -80°C for<br>up to 2 years or at -20°C for up<br>to 1 year. Avoid repeated<br>freeze-thaw cycles.  | [1][7][10]  |



## **Experimental Protocols**

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use (e.g., 50 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution, typically for use in cell culture experiments.

#### Materials:

- GB1107 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Bath sonicator

#### Methodology:

- Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
- Weigh GB1107: On a calibrated analytical balance, carefully weigh the desired amount of GB1107 powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.12 mg of GB1107.
  - Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) = Mass (g)
  - 0.001 L x 0.050 mol/L x 522.32 g/mol = 0.02612 g = 26.12 mg
- Dissolution: Add the weighed GB1107 powder to a sterile tube. Using a calibrated micropipette, add the calculated volume of DMSO (in this example, 1 mL).

### Methodological & Application





- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Sonication (if necessary): If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[1][7] Visually inspect for a clear solution.
- Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, singleuse aliquots in sterile tubes. Store the aliquots at -80°C for long-term stability.[10]

Protocol 2: Preparation of Working Solution for In Vivo Administration (e.g., 2.5 mg/mL)

This protocol details the preparation of a **GB1107** solution suitable for oral gavage in animal models, based on a common multi-solvent vehicle.

#### Materials:

- High-concentration GB1107 stock solution in DMSO (from Protocol 1)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes

#### Methodology:

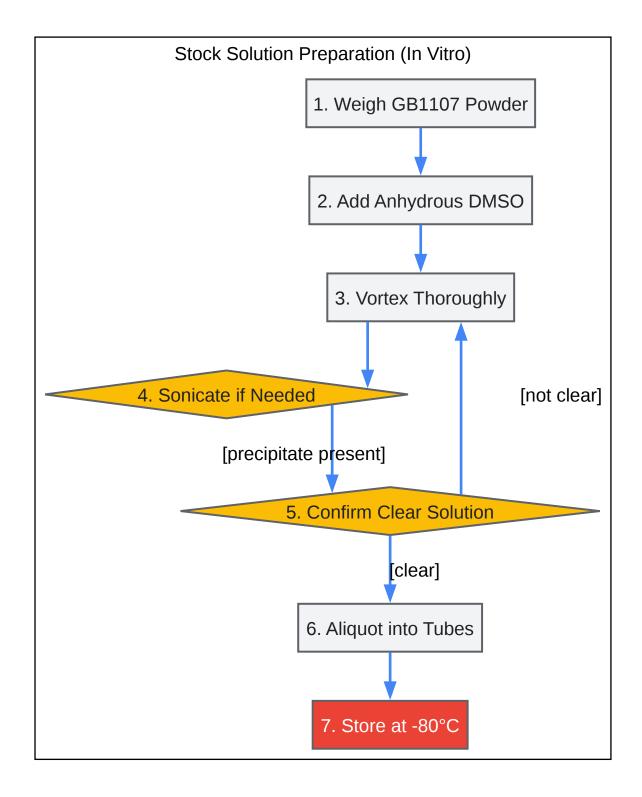
- Prepare Components: Ensure all solvent components (DMSO stock, PEG300, Tween-80, Saline) are at room temperature.
- Sequential Addition: The order of solvent addition is critical to maintain solubility. Prepare the solution in a stepwise manner. The following example is to prepare 1 mL of a 2.5 mg/mL final solution.[10] a. Start with 100 μL of a 25 mg/mL **GB1107** stock solution in DMSO. b. Add 400 μL of PEG300 to the DMSO stock. Mix thoroughly by vortexing until the solution is clear. c. Add 50 μL of Tween-80 to the DMSO/PEG300 mixture. Mix again until the solution is clear and homogenous. d. Add 450 μL of sterile saline to reach the final volume of 1 mL. Perform a final, thorough mixing.



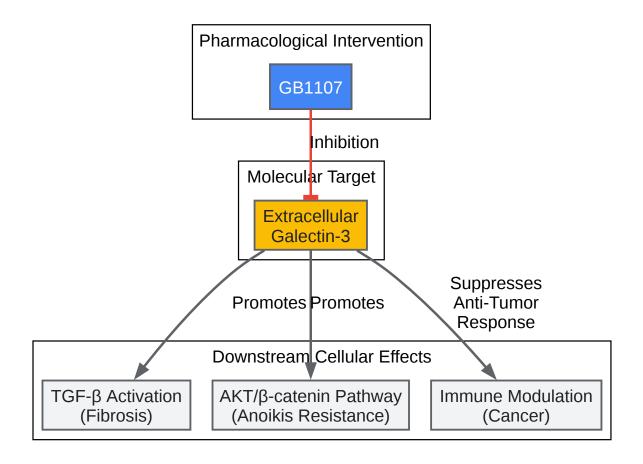
- Final Concentration Check: This procedure results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a GB1107 concentration of 2.5 mg/mL.
- Use: It is recommended to use this freshly prepared solution for in vivo experiments immediately for optimal results.[11]

## **Visualizations**









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